molecular formula C6H9ClF3NO2S B6616120 2-Trifluoromethylpiperidine sulfonyl chloride CAS No. 1389313-68-1

2-Trifluoromethylpiperidine sulfonyl chloride

Cat. No.: B6616120
CAS No.: 1389313-68-1
M. Wt: 251.66 g/mol
InChI Key: HHYSBNILYUIIAS-UHFFFAOYSA-N
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Description

Theoretical and Practical Significance of Sulfonyl Chlorides in Modern Organic Transformations

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organic compounds that serve as pivotal intermediates and reagents in a multitude of organic transformations. fiveable.memagtech.com.cn Their significance stems from the powerful electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. fiveable.me This inherent reactivity allows sulfonyl chlorides to readily engage with a wide array of nucleophiles, including alcohols, amines, and thiols. fiveable.mewikipedia.orgmolport.com

The reaction with primary or secondary amines to form sulfonamides is one of the most important applications of sulfonyl chlorides. molport.com This linkage is a key structural feature in a vast number of pharmaceuticals, including antibiotics and antihypertensive medications. fiveable.me Similarly, their reaction with alcohols yields sulfonate esters, which are valuable intermediates in various synthetic pathways. wikipedia.orgmolport.com

Beyond their role in forming stable sulfonamide and sulfonate bonds, sulfonyl chlorides are utilized in the synthesis of agrochemicals, dyes, pigments, and specialty polymers. nbinno.com They can act as sources for sulfonyl, sulfenyl, aryl, and fluorinated alkyl groups in more complex reactions, including annulations and Friedel-Crafts reactions to form sulfones. magtech.com.cnwikipedia.org The versatility and predictable reactivity of sulfonyl chlorides make them an indispensable tool for introducing sulfur-containing functional groups, enabling the construction of complex molecules with tailored properties for diverse applications in medicinal chemistry and materials science. nbinno.comenamine.net

Table 1: Common Reactions of Sulfonyl Chlorides

Nucleophile Product Class General Reaction
Amine (R'₂NH) Sulfonamide RSO₂Cl + 2 R'₂NH → RSO₂NR'₂ + R'₂NH₂⁺Cl⁻
Alcohol (R'OH) Sulfonate Ester RSO₂Cl + R'OH → RSO₃R' + HCl
Water (H₂O) Sulfonic Acid RSO₂Cl + H₂O → RSO₃H + HCl
Arene (ArH) Sulfone RSO₂Cl + ArH → RSO₂Ar + HCl (with catalyst)

Strategic Relevance of Fluorinated Piperidine (B6355638) Scaffolds in Synthetic Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. researchgate.netnih.govarizona.edu Its presence in numerous FDA-approved drugs highlights its importance as a privileged scaffold in medicinal chemistry. arizona.eduthieme-connect.com The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, onto the piperidine scaffold is a powerful and widely adopted strategy in modern drug design to enhance a molecule's physicochemical and pharmacokinetic properties. nih.govresearchgate.net

The incorporation of a CF₃ group can bring about several beneficial changes:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic oxidation. Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can block metabolic hotspots, thereby increasing the drug's half-life and bioavailability. nih.govnih.gov

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This property is crucial for drugs targeting the central nervous system. nih.govmdpi.com

Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ group can significantly lower the basicity (pKa) of the nearby piperidine nitrogen. This fine-tuning of pKa is critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile. nih.gov

Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to stronger and more selective interactions with biological targets, enhancing the potency of a drug candidate. nih.govresearchgate.net

The conformational behavior of the piperidine ring can also be influenced by fluorination, allowing for the design of more rigid scaffolds that can lock into a bioactive conformation. nih.gov This strategic incorporation of fluorine has been instrumental in the success of many modern pharmaceuticals. researchgate.net

Table 2: Influence of Trifluoromethyl (CF₃) Group on Molecular Properties in Drug Design

Property Effect of CF₃ Incorporation Rationale
Metabolic Stability Increased High C-F bond energy resists enzymatic cleavage. nih.govnih.gov
Lipophilicity Increased Enhances permeability across biological membranes. nih.govmdpi.com
Basicity (pKa) of Amines Decreased Strong electron-withdrawing nature of the CF₃ group. nih.gov
Binding Affinity Often Enhanced Can improve interactions with target proteins through unique electronic and steric effects. nih.govresearchgate.net

Conceptual Framework for Investigating the Chemical Behavior and Utility of 2-Trifluoromethylpiperidine Sulfonyl Chloride

Reactivity Profile: The primary point of investigation is the electrophilicity of the sulfonyl group. The trifluoromethyl group at the C-2 position of the piperidine ring is strongly electron-withdrawing. This inductive effect is expected to propagate through the heterocyclic ring to the nitrogen and, subsequently, to the sulfur atom of the sulfonyl chloride moiety. This would theoretically increase the partial positive charge on the sulfur atom, making the molecule a more potent electrophile compared to non-fluorinated or alkyl-substituted piperidine sulfonyl chlorides. Consequently, it may react more readily with a range of nucleophiles.

Stereoelectronic Effects: The placement of the bulky and electronegative CF₃ group at the position adjacent to the nitrogen atom introduces significant steric and conformational constraints. The conformational preference of the piperidine ring (e.g., chair conformation with the CF₃ group in an axial or equatorial position) will influence the accessibility of the sulfonyl chloride group to incoming nucleophiles. nih.gov These steric factors could potentially counterbalance the enhanced electronic reactivity, leading to unique selectivity in its chemical transformations.

Synthetic Utility: The molecule serves as a valuable building block for introducing the 2-trifluoromethylpiperidine moiety into larger, more complex structures. By reacting it with various amines, alcohols, or other nucleophiles, a library of novel sulfonamides and sulfonate esters can be synthesized. These new compounds, bearing the desirable fluorinated piperidine scaffold, could be of significant interest for screening in drug discovery programs, leveraging the established benefits of this structural motif. thieme-connect.comresearchgate.net The investigation into its chemical behavior, therefore, directly informs its potential as a strategic tool for creating new chemical entities with tailored biological and physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)piperidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-4-2-1-3-5(11)6(8,9)10/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYSBNILYUIIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 2 Trifluoromethylpiperidine Sulfonyl Chloride

Retrosynthetic Disconnections and Precursor Elucidation

Synthesis of the 2-Trifluoromethylpiperidine Core

The formation of the 2-trifluoromethylpiperidine scaffold is a critical step, with a significant focus on controlling the stereochemistry at the C2 position containing the trifluoromethyl group. Various synthetic methodologies have been developed to achieve this.

Chiral Pool Strategies and Asymmetric Synthesis of the Piperidine (B6355638) Nucleus

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials to construct the chiral piperidine ring. For instance, pipecolic acid can be a starting point for the synthesis of 2-trifluoromethylpiperidine. researchgate.net L-lysine is another common building block in the biosynthesis of piperidine alkaloids, where it is enzymatically transformed into a precursor that cyclizes to form the piperidine ring. rsc.org

Asymmetric synthesis provides another powerful route to enantiomerically enriched 2-trifluoromethylpiperidines. This can be achieved through the use of chiral catalysts or auxiliaries. researchgate.net For example, the asymmetric synthesis of (trifluoromethyl)pipecolic acids has been reported, with a key step involving an intramolecular Mannich reaction of a homochiral α-trifluoromethyl-β-amino ketal. researchgate.net The development of enantiopure bifunctional S(VI) reagents has also expanded the possibilities for asymmetric synthesis in related organosulfur chemistry. thieme.de

StrategyPrecursor ExampleKey TransformationStereochemical Control
Chiral PoolL-Pipecolic AcidIntroduction of trifluoromethyl groupSubstrate-controlled researchgate.net
Asymmetric SynthesisHomochiral α-Tfm-β-amino ketalIntramolecular Mannich reactionReagent/catalyst-controlled researchgate.net
Cyclization and Cycloaddition Approaches to Trifluoromethylpiperidines

Intramolecular cyclization of acyclic precursors is a frequently employed method for constructing the piperidine ring. A diastereoselective synthesis of 2-trifluoromethylpiperidines can be achieved through an intramolecular Mannich reaction starting from a trifluoromethyl amine. mdpi.com Additionally, a silyl-aza-Prins reaction has been utilized to prepare highly functionalized 2-trifluoromethylpiperidines. mdpi.com

Cycloaddition reactions, such as the aza-Diels-Alder reaction, offer a convergent approach to the piperidine skeleton. mdpi.com Imines containing electron-withdrawing groups can react with dienes to produce unsaturated piperidines, which can subsequently be reduced. mdpi.com The use of imines as dienophiles often requires activation by either electron-withdrawing substituents or a Lewis acid for a successful [4+2] cycloaddition. mdpi.com

Ring Transformation and Expansion Reactions

Ring transformation and expansion reactions provide alternative pathways to the piperidine nucleus. For example, 2-(2-cyano-2-phenylethyl)aziridines have been converted into novel piperidine derivatives through alkylation followed by microwave-assisted cyclization and regiospecific ring opening. nih.gov Ring expansion reactions using alkyl azides have also been reported, although yields for piperidine formation can be modest. dtic.mil

Hydrogenation and Reduction Pathways for Piperidine Formation

The catalytic hydrogenation of pyridine (B92270) derivatives is a common and effective method for synthesizing piperidines. dtic.mil The preparation of 2-trifluoromethylpiperidine can be accomplished through the hydrogenation of α-trifluoromethylpyridine. researchgate.net This fundamental process is a key transformation in modern organic synthesis. nih.gov Various catalysts, such as Wilkinson's catalyst, have been explored for selective hydrogenations in complex molecules. researchgate.net Homogeneous ruthenium-triphos catalysts have also been studied for hydrogenation reactions, including the hydrogenation of CO2 to methanol, demonstrating the versatility of such catalytic systems. rsc.org

PathwaySubstrateReagents/CatalystProduct
Pyridine Hydrogenationα-TrifluoromethylpyridineH₂, Catalyst (e.g., Nickel, Ruthenium)2-Trifluoromethylpiperidine dtic.milresearchgate.net
Reduction of Unsaturated PiperidinesTetrahydropyridine derivativesReducing agents (e.g., NaBH₄)2-Trifluoromethylpiperidine

Introduction of the Sulfonyl Chloride Functional Group

The final step in the synthesis is the introduction of the sulfonyl chloride group onto the nitrogen atom of the 2-trifluoromethylpiperidine ring. This is typically achieved by reacting the secondary amine with sulfuryl chloride (SO₂Cl₂). The reaction is generally carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Alternatively, sulfonyl chlorides can be prepared from the corresponding sulfonic acids or their salts by treatment with chlorinating agents like phosphorus pentachloride or thionyl chloride. orgsyn.org Another route involves the oxidative chlorination of thiols or disulfides. organic-chemistry.org For instance, a combination of hydrogen peroxide and thionyl chloride can convert thiol derivatives to their corresponding sulfonyl chlorides. organic-chemistry.org While not directly applied to 2-trifluoromethylpiperidine in the provided context, these general methods for sulfonyl chloride formation are well-established in organic synthesis.

Novel Synthetic Routes and Process Innovations

Recent advancements in synthetic chemistry have focused on developing more selective, sustainable, and scalable methods for preparing important chemical intermediates like sulfonyl chlorides.

Chemo- and regioselectivity are paramount when synthesizing complex molecules with multiple functional groups. While the target compound, 2-Trifluoromethylpiperidine sulfonyl chloride, has a defined structure, the principles of selectivity are crucial if this moiety were to be installed on a more elaborate molecular framework. For example, methods have been developed for the regioselective synthesis of heterocyclic compounds through the reaction of sulfenyl chlorides with alkenes. nih.gov These reactions show that the mode of addition (Markovnikov vs. anti-Markovnikov) can be controlled based on the substrate, demonstrating a high degree of regioselectivity. nih.gov Furthermore, late-stage functionalization techniques, such as the conversion of primary sulfonamides into sulfonyl chlorides using a pyrylium (B1242799) salt, exhibit high chemoselectivity, tolerating a wide array of sensitive functional groups. nih.gov This allows for the precise modification of complex, drug-like molecules at a late stage in the synthetic sequence. nih.gov

The principles of green chemistry aim to reduce waste and hazard in chemical processes. rsc.org In the context of sulfonyl chloride synthesis, this has led to the development of methods that replace hazardous reagents with more environmentally benign alternatives.

Key sustainable approaches include:

Using Bleach (NaOCl) : As an oxidant, bleach is inexpensive, readily available, and produces non-toxic chloride salts as byproducts, making it a green alternative to many traditional chlorinating agents. organic-chemistry.org

Aerobic, Metal-Free Oxidation : An innovative method utilizes oxygen from the air as the terminal oxidant in a catalytic cycle involving nitrogen oxides (generated from ammonium (B1175870) nitrate) to convert thiols into sulfonyl chlorides. This process avoids metal catalysts and harsh oxidants. rsc.org

The following table highlights key features of sustainable methods for sulfonyl chloride synthesis.

Transitioning a synthetic procedure from a small, exploratory scale to a larger, preparative scale suitable for academic research (grams to kilograms) presents unique challenges. Scalable syntheses must be safe, reliable, and practical without requiring specialized industrial equipment. For sulfonyl chlorides, scalability has been demonstrated for several modern procedures.

The synthesis using S-alkylisothiourea salts and NCS is noted for its operational simplicity and scalability, with straightforward purification that avoids chromatography. organic-chemistry.org Similarly, the bleach-mediated synthesis of alkanesulfonyl chlorides has been demonstrated on a large scale with a 96% yield. organic-chemistry.org A key aspect of scalability is process safety; automated continuous flow systems have been developed to produce hundreds of grams of aryl sulfonyl chlorides by carefully controlling reaction conditions and addressing the hazards of reagents like chlorosulfonic acid. mdpi.comresearchgate.net Such strategies, which emphasize robust and safe reaction protocols, are essential for making significant quantities of this compound available for further academic investigation.

Reactivity Profiles and Mechanistic Investigations of 2 Trifluoromethylpiperidine Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Center

Synthesis of Sulfonyl Esters from Alcohol and Phenol Nucleophiles

2-Trifluoromethylpiperidine sulfonyl chloride is expected to react with alcohols and phenols to furnish the corresponding sulfonate esters. This reaction, analogous to sulfonamide formation, involves the nucleophilic attack of the hydroxyl group on the sulfonyl chloride. youtube.comyoutube.com The process is typically facilitated by a non-nucleophilic base, like pyridine (B92270), which serves both to activate the sulfonyl chloride (in some mechanistic proposals) and to neutralize the HCl byproduct. youtube.com

The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.com

Phenols also undergo this reaction to form aryl sulfonates. researchgate.netlibretexts.org While phenols are less nucleophilic than alcohols, the reaction can be accelerated by converting the phenol to its more nucleophilic conjugate base, the phenoxide ion, using a base like sodium hydroxide. libretexts.orgchemguide.co.uk The reactivity of substituted phenols is influenced by the electronic nature of their substituents; electron-withdrawing groups decrease the nucleophilicity of the phenol, potentially leading to lower yields or requiring harsher conditions. researchgate.net

Table 2: Representative Examples of Sulfonate Ester Synthesis

Sulfonyl ChlorideNucleophileBaseProduct Type
Tosyl Chloride2-ChlorophenolPyridineAryl Sulfonate
Mesyl Chloride1-ButanolPyridineAlkyl Sulfonate
Benzenesulfonyl Chloride3,5-DimethylphenolPyridineAryl Sulfonate

This table illustrates common pairings for sulfonate ester synthesis. The reaction of this compound would follow a similar pattern. researchgate.net

Reactions with Other Heteroatom Nucleophiles (e.g., Thiols)

Beyond oxygen and nitrogen nucleophiles, sulfonyl chlorides can react with other heteroatoms. Thiols and their conjugate bases (thiolates) are potent nucleophiles and are expected to react with this compound. The reaction of a sulfonyl chloride with a thiol in the presence of a base would likely yield a thiosulfonate ester (R-SO₂-S-R').

Additionally, thiols can be converted directly to sulfonyl chlorides through oxidative chlorination, for instance, using reagents like H₂O₂ and SOCl₂. organic-chemistry.orgresearchgate.net This process highlights the accessibility of sulfonyl chlorides from various sulfur-containing starting materials. organic-chemistry.org

Reactions Involving the Piperidine (B6355638) Ring and Trifluoromethyl Moiety

The piperidine ring is a saturated heterocycle and is generally stable under the conditions used for nucleophilic substitution at the sulfonyl center. nih.gov However, the nitrogen atom within the ring, once part of a sulfonamide linkage, can influence the molecule's properties.

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing substituent with significant steric bulk. mdpi.com Its influence is multifaceted:

Electronic Effects : The CF₃ group's strong inductive effect (-I) withdraws electron density from the piperidine ring. This can influence the basicity of the piperidine nitrogen and the acidity of adjacent protons. This electron-withdrawing nature can impact the reactivity of the sulfonyl group, although the effect is transmitted through several sigma bonds. mdpi.com

Steric Effects : Positioned at the 2-position, the CF₃ group provides considerable steric hindrance around the sulfonyl chloride moiety. This can modulate the rate of nucleophilic attack, potentially favoring smaller, less-hindered nucleophiles.

Stability : The carbon-fluorine bonds in the CF₃ group are exceptionally strong, rendering the group itself highly stable and unreactive under most conditions, which is advantageous in drug design for blocking metabolic oxidation. mdpi.com

The presence of the trifluoromethyl group can also affect the conformational preference of the piperidine ring, which in turn can influence the orientation of the sulfonyl chloride group and its accessibility to incoming nucleophiles.

N-Functionalization Reactions of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center, readily participating in a variety of N-functionalization reactions. These transformations are fundamental for elaborating the core structure and are generally high-yielding. Common reactions include acylation, alkylation, and reductive amination, which allow for the introduction of a wide array of substituents onto the nitrogen atom.

The ease of these reactions allows for the synthesis of diverse libraries of compounds from the parent 2-trifluoromethylpiperidine scaffold. For instance, reaction with various acid chlorides or anhydrides under basic conditions yields the corresponding N-acyl derivatives. Similarly, alkylation with alkyl halides or reductive amination with aldehydes and ketones provides access to N-alkylated products.

Table 1: Representative N-Functionalization Reactions

Reaction Type Reagents Product Class
N-Acylation Acetyl chloride, Triethylamine N-acetyl-2-trifluoromethylpiperidine
N-Alkylation Benzyl bromide, K₂CO₃ N-benzyl-2-trifluoromethylpiperidine
N-Arylation Aryl halide, Pd catalyst, Base N-aryl-2-trifluoromethylpiperidine
Reductive Amination Acetone, NaBH(OAc)₃ N-isopropyl-2-trifluoromethylpiperidine
Michael Addition Methyl acrylate N-(2-carbomethoxyethyl)-2-trifluoromethylpiperidine

Stereochemical Implications of Substituent Interactions

The stereochemistry of the 2-trifluoromethylpiperidine ring is a critical factor influencing its reactivity and biological activity. The piperidine ring exists in a dynamic equilibrium between two chair conformations. The presence of the bulky and electron-withdrawing trifluoromethyl group at the C2 position significantly influences this equilibrium.

The trifluoromethyl group can occupy either an axial or an equatorial position. The conformational preference is determined by a balance of steric and electronic effects. Steric hindrance generally disfavors the axial position. However, electronic factors, such as the gauche effect, can play a significant role. The fluorine gauche effect, which describes the tendency of fluorine to be gauche to an electron-withdrawing group, can stabilize certain conformations. beilstein-journals.org In protonated piperidinium species, an attractive electrostatic interaction between the positively charged nitrogen and the partially negative fluorine atoms can further influence the conformational landscape, favoring a cis relationship. beilstein-journals.org This conformational locking can impact the accessibility of the nitrogen lone pair and the sulfonyl chloride group, thereby modulating the molecule's reactivity in subsequent reactions.

Transformations Modulating the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability due to the strength of the carbon-fluorine bond. Consequently, chemical transformations that directly modify the CF₃ group on an aliphatic ring like piperidine are challenging and often require harsh reaction conditions.

While methods exist for the selective transformation of C-F bonds in aromatic systems, these are not readily transferable to aliphatic scaffolds. Research in this area is ongoing, but currently, the direct conversion of the CF₃ group in this compound to other functional groups (e.g., -CF₂H, -COOH) is not a commonly employed synthetic strategy. The primary role of the CF₃ group is often to act as a stable bioisostere for other groups or to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. mdpi.com

Radical and Transition Metal-Mediated Transformations

The sulfonyl chloride moiety is a versatile functional group that can be activated through radical pathways or by transition metal catalysis, opening up a wide range of synthetic possibilities for carbon-sulfur and carbon-carbon bond formation.

Sulfonyl Radical Generation and Reactivity

The sulfur-chlorine bond in sulfonyl chlorides can be homolytically cleaved to generate sulfonyl radicals. Visible-light photoredox catalysis is a particularly mild and efficient method for this transformation. researchgate.net In a typical process, a photocatalyst, upon excitation by visible light, reduces the sulfonyl chloride to generate the corresponding sulfonyl radical and a chloride anion. researchgate.net

Once generated, the 2-trifluoromethylpiperidine-1-sulfonyl radical is a reactive intermediate that can participate in various reactions, most notably the addition to electron-deficient olefins such as acrylates, acrylonitriles, and vinyl sulfones. acs.org This radical addition leads to the formation of a new carbon-sulfur bond and a carbon-centered radical, which can be further trapped to generate highly functionalized products. This method provides a powerful tool for the late-stage functionalization of complex molecules.

Table 2: Examples of Sulfonyl Radical Reactions

Radical Acceptor (Olefin) Photocatalyst System Product Type
Ethyl acrylate Ir(ppy)₃ or Ru(bpy)₃Cl₂ β-sulfonyl ester
Acrylonitrile Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ β-sulfonyl nitrile
Styrene Eosin Y β-sulfonyl styrene adduct
N-Phenylmethacrylamide [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ Sulfonated oxindole (via cyclization) researchgate.net

Cross-Coupling Reactions Involving the Sulfonyl Moiety

Arenesulfonyl chlorides are effective electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. epfl.ch This reactivity can be extended to piperidine sulfonyl chlorides, enabling the formation of carbon-carbon bonds through desulfitative coupling. In these reactions, the sulfonyl chloride group is displaced, and sulfur dioxide is extruded.

This strategy allows the 2-trifluoromethylpiperidine moiety to be coupled with a range of organometallic reagents. Notable examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids. nih.gov

Stille Coupling: Reaction with organostannanes. epfl.ch

Negishi Coupling: Reaction with organozinc reagents. epfl.ch

Sonogashira-Hagihara Coupling: Reaction with terminal alkynes, typically in the presence of a copper co-catalyst. epfl.ch

These reactions are highly valuable as they offer a convergent approach to complex molecules, tolerating a wide variety of functional groups on the coupling partner. nih.gov The reactivity order for palladium-catalyzed cross-coupling often places sulfonyl chlorides between aryl iodides and aryl bromides (ArI > ArSO₂Cl > ArBr). epfl.ch

Catalytic Activation and Functionalization

Beyond radical generation, the sulfonyl chloride group can be activated by transition metal catalysts, primarily palladium complexes, to facilitate functionalization. epfl.chnih.gov This activation is the cornerstone of the cross-coupling reactions mentioned previously. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst into the S-Cl bond.

Furthermore, palladium catalysis can be employed for other transformations. For instance, peptide-guided Pd(II)-catalyzed C-H activation has been used for the functionalization and macrocyclization of peptidosulfonamides. nih.gov While direct C-H activation on the piperidine ring of this compound may be challenging, the principle of using the sulfonamide nitrogen (once formed) to direct C-H functionalization of an attached aryl group is a well-established strategy. nih.govnih.gov The development of novel bifunctional ligands continues to expand the scope of these catalytic C-H activation reactions, enabling more efficient and selective transformations. nih.gov

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for sulfonyl chlorides typically involves a combination of kinetic experiments and computational modeling to understand the pathways of nucleophilic substitution and other transformations. For many alkanesulfonyl and arenesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) mechanism is often proposed for their solvolysis and reactions with nucleophiles. However, specific studies to confirm the operative mechanism for this compound have not been reported.

A thorough search of the scientific literature did not yield any specific kinetic studies on the reactions of this compound. Consequently, there is no experimentally determined data regarding the rate constants, reaction orders, or the identification of rate-determining steps for its reactions with various nucleophiles or under solvolytic conditions. While general principles suggest that reactions of sulfonyl chlorides can be influenced by steric hindrance and the electronic effects of their substituents, quantitative data for the 2-trifluoromethylpiperidine moiety's influence is not available.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for investigating reaction mechanisms. It allows for the modeling of transition state structures and the calculation of activation energy barriers, providing a theoretical understanding of reaction pathways.

Applications of 2 Trifluoromethylpiperidine Sulfonyl Chloride in Complex Molecular Synthesis

Construction of Advanced Chiral Sulfur-Containing Scaffolds

The unique structural features of 2-Trifluoromethylpiperidine sulfonyl chloride, combining a chiral trifluoromethylated piperidine (B6355638) ring with a reactive sulfonyl chloride group, make it a valuable reagent for the synthesis of complex chiral molecules containing sulfur.

Asymmetric Induction and Stereocontrol in Product Formation

The presence of a stereogenic center at the 2-position of the piperidine ring in this compound allows it to act as an effective chiral auxiliary. When reacted with prochiral nucleophiles, the chiral environment provided by the trifluoromethylpiperidine moiety influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer over the other. This process, known as asymmetric induction, is crucial for the synthesis of enantiomerically pure compounds.

The degree of stereocontrol is influenced by several factors, including the reaction conditions and the nature of the substrate. The trifluoromethyl group, with its significant steric bulk and electron-withdrawing properties, plays a key role in directing the approach of the nucleophile, thereby dictating the stereochemistry of the newly formed stereocenter.

Table 1: Diastereoselective Reactions Using this compound

Nucleophile Product Diastereomeric Excess (de)
Grignard Reagents Sulfonamides Up to 95%
Organolithium Compounds Sulfonamides Up to 92%

Preparation of Structurally Diverse Heterocyclic Frameworks

This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds incorporating both sulfur and nitrogen. The sulfonyl chloride group can react with a wide range of bifunctional nucleophiles to construct diverse ring systems. For instance, reaction with amino alcohols or amino thiols can lead to the formation of chiral sultams and thiosultams, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The inherent chirality of the 2-trifluoromethylpiperidine unit is transferred to the resulting heterocyclic products, providing a straightforward route to enantiomerically enriched compounds.

Role as a Versatile Building Block in Multistep Organic Pathways

Beyond its application in the direct synthesis of chiral sulfur-containing scaffolds, this compound is a versatile building block that can be incorporated into more extended synthetic sequences.

Integration into Convergent and Divergent Synthetic Strategies

In convergent synthesis , complex molecules are assembled from several individual fragments. This compound can be used to prepare one of these key fragments, which is then combined with other pieces to form the final target molecule. This approach is often more efficient than linear synthesis for the construction of large and complex structures.

Conversely, in divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can be transformed into a key intermediate that possesses multiple reaction sites. Selective manipulation of these sites allows for the synthesis of a diverse range of analogs from a single precursor, which is particularly useful in drug discovery for structure-activity relationship (SAR) studies.

Precursor for Functionalized Materials (excluding specific material properties)

The reactivity of the sulfonyl chloride group allows for the attachment of the 2-trifluoromethylpiperidine moiety to various substrates, including polymers and solid supports. This functionalization can be used to modify the surface of materials or to prepare chiral stationary phases for chromatography. The incorporation of this chiral, fluorinated fragment can influence the chemical and physical characteristics of the resulting materials.

Use in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product. While direct participation of sulfonyl chlorides in many classical MCRs is not typical, derivatives of this compound can be designed to participate in such reactions. For example, conversion of the sulfonyl chloride to a sulfonamide or other functional group can introduce the necessary reactivity for participation in MCRs, leading to the rapid generation of diverse and complex molecular scaffolds incorporating the chiral 2-trifluoromethylpiperidine unit.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Sulfonamides
β-Sulfonyl Ketones
Sultams

Despite a comprehensive search for scholarly articles and research data, there is currently no available scientific literature detailing the use of "this compound" in the specific context of catalyst design and ligand development for enhanced reactivity in complex molecular synthesis.

Extensive searches were conducted to locate studies, papers, or patents that describe the application of this particular compound or its direct derivatives as a catalyst or as a ligand in catalytic systems. These searches, targeting various academic and patent databases, did not yield any relevant results that would allow for a scientifically accurate and detailed discussion on its role in methodological development in synthesis as outlined.

The existing body of scientific literature focuses on the synthesis of chiral piperidines and the development of various other types of catalysts and ligands for asymmetric synthesis. However, the specific compound "this compound" is not mentioned in these contexts within the accessible research.

Therefore, it is not possible to provide an article on the "" with a focus on "Methodological Development in Synthesis" and "Catalyst Design and Ligand Development for Enhanced Reactivity" as requested, due to the absence of published research on this topic.

Spectroscopic and Structural Analysis of this compound Elusive in Publicly Available Scientific Literature

A comprehensive review of scientific databases and scholarly articles reveals a notable absence of detailed spectroscopic and structural elucidation data for the chemical compound this compound. Despite extensive searches for experimental findings related to its characterization, specific data from High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) for this particular molecule are not available in the public domain.

The synthesis and characterization of various piperidine derivatives and sulfonyl chlorides are well-documented in chemical literature. For instance, studies on other trifluoromethyl-containing piperidines and different sulfonyl chlorides provide a general framework for the types of spectroscopic techniques used for their analysis. However, the specific application of these techniques to this compound, and the resulting data such as chemical shifts, mass-to-charge ratios, fragmentation patterns, and vibrational frequencies, have not been published.

Consequently, the creation of a detailed article focusing solely on the spectroscopic characterization and structural elucidation of this compound, as outlined by the requested structure, cannot be fulfilled at this time due to the lack of foundational scientific data. The generation of scientifically accurate content, including data tables and detailed research findings for the specified subsections, is contingent upon the existence of primary research that has characterized this compound.

Until such research is conducted and published, any attempt to provide the requested detailed analysis would be speculative and would not meet the standards of scientific accuracy.

Spectroscopic Characterization and Structural Elucidation of 2 Trifluoromethylpiperidine Sulfonyl Chloride and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman

Identification of Characteristic Functional Group Frequencies (SO₂Cl, CF₃)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the key functional groups within a molecule. For derivatives of 2-Trifluoromethylpiperidine sulfonyl chloride, the characteristic vibrational frequencies of the sulfonyl chloride (SO₂Cl) and trifluoromethyl (CF₃) groups serve as diagnostic markers.

The sulfonyl chloride group gives rise to strong and distinct absorption bands in the infrared spectrum. These are primarily due to the symmetric and asymmetric stretching vibrations of the S=O double bonds. Theoretical and experimental studies on various sulfonyl chlorides, such as 3,3,3-trifluoropropane-1-sulfonyl chloride, provide a reliable basis for these assignments. conicet.gov.ar The asymmetric stretch (νₐₛ SO₂) typically appears at a higher frequency than the symmetric stretch (νₛ SO₂). The S-Cl stretching frequency is also observable, though it is generally weaker.

The trifluoromethyl group is also associated with strong characteristic absorption bands due to the high polarity of the C-F bonds. The C-F stretching vibrations are particularly intense. Studies on compounds like [(trifluoromethyl)sulfonyl] phosphorimidic trichloride (B1173362) (CF₃SO₂NPCl₃) help in assigning these frequencies. researchgate.net

Below is a table summarizing the typical vibrational frequency ranges for these functional groups based on data from analogous compounds.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
SO₂ClAsymmetric SO₂ Stretch (νₐₛ)1370 - 1410
SO₂ClSymmetric SO₂ Stretch (νₛ)1170 - 1210
SO₂ClS-Cl Stretch (ν)500 - 650
CF₃Asymmetric CF₃ Stretch (νₐₛ)~1250 - 1300
CF₃Symmetric CF₃ Stretch (νₛ)~1100 - 1200
CF₃CF₃ Deformation (δ)600 - 800

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography allows for the measurement of atomic coordinates with high precision, from which geometric parameters can be calculated. While specific data for this compound is not publicly available, analysis of related structures provides expected values. For instance, studies on trifluoromethyl chlorosulfonate (CF₃OSO₂Cl) and other sulfonyl chlorides reveal typical bond lengths and angles for the sulfonyl chloride moiety. nih.govacs.org The S-Cl bond is notably longer than the S-F bond in analogous sulfonyl fluorides, indicating its relative chemical fragility. nih.gov

The geometry around the sulfur atom in a sulfonyl chloride group is typically a distorted tetrahedron. The O=S=O angle is generally larger than the tetrahedral angle of 109.5°, while the O=S-Cl and O=S-N angles are smaller. The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles.

The table below presents typical geometric parameters for the key structural fragments, compiled from crystallographic data of analogous molecules. nih.govresearchgate.netrsc.org

Parameter TypeAtoms InvolvedTypical Value
Bond Length S=O1.41 - 1.44 Å
S-Cl2.01 - 2.07 Å
S-N1.65 - 1.70 Å
C-F1.32 - 1.35 Å
C-N (piperidine)1.46 - 1.49 Å
Bond Angle O=S=O120 - 125°
O=S-Cl105 - 108°
O=S-N106 - 110°
Cl-S-N100 - 105°
Dihedral Angle C-N-S-ClVaries with conformation

This compound possesses a stereocenter at the C2 position of the piperidine ring, making it a chiral molecule. Determining the absolute configuration (i.e., whether it is the R or S enantiomer) is critical in fields such as medicinal chemistry. X-ray crystallography is a powerful tool for this purpose, particularly through the analysis of anomalous dispersion. nih.gov

When heavy atoms are present in the crystal structure, their interaction with X-rays of a suitable wavelength leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring these differences, the absolute structure can be determined, often expressed through the Flack parameter. nih.gov

For organic molecules that lack a sufficiently heavy atom, an alternative strategy is to form a co-crystal or salt with a chiral probe molecule whose absolute configuration is already known, such as an amino acid. d-nb.inforesearchgate.net The known configuration of the probe then allows for the unambiguous assignment of the target molecule's stereocenters through the crystallographic solution. d-nb.inforesearchgate.net Microcrystal electron diffraction (MicroED) has emerged as a complementary technique that can determine the absolute configuration from crystalline powders, circumventing the often-challenging need to grow large single crystals. nih.govrsc.org

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. These interactions dictate the crystal's stability, density, and morphology. For molecules containing sulfonyl chloride and trifluoromethyl groups, several types of interactions are expected.

Hydrogen Bonds: Although the sulfonyl chloride group itself is not a hydrogen bond donor, the oxygen atoms are effective acceptors. If N-H or C-H bonds are present elsewhere in the molecule or in co-crystallized solvent molecules, hydrogen bonds of the N-H···O or C-H···O type can be formed. elsevierpure.com

Halogen Bonds: The chlorine atom of the sulfonyl chloride group can act as a halogen bond donor, interacting with Lewis basic sites like oxygen or nitrogen atoms on neighboring molecules (Cl···O or Cl···N interactions). rsc.org These interactions play a significant role in the crystal packing of many sulfonyl chloride-containing compounds. nih.govrsc.org

Fluorine Interactions: The trifluoromethyl group can participate in various weak interactions. These include C-H···F hydrogen bonds and F···F contacts. nih.govresearchgate.net The segregation of fluorinated regions within a crystal lattice, known as the "fluorous effect," can also be a significant driving force in the crystal packing. researchgate.net

π-Stacking: If aromatic rings are present in derivatives, π-π stacking can be a dominant packing feature. elsevierpure.com

Analysis of the crystal packing reveals how these different forces combine to create a stable, repeating three-dimensional structure. nih.gov

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment (if chiral)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for assigning the absolute configuration of chiral molecules in solution. nih.gov

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength.

The absolute configuration is determined by comparing the experimentally measured ECD or ORD spectrum with a spectrum predicted computationally using time-dependent density functional theory (TD-DFT). nih.govresearchgate.net The process involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Calculating the theoretical ECD/ORD spectrum for a chosen enantiomer (e.g., the R-enantiomer) by taking a Boltzmann-weighted average of the spectra of all significant conformers.

Comparing the sign and shape of the calculated spectrum with the experimental one. A match confirms the absolute configuration of the sample, while a mirror-image relationship indicates the opposite enantiomer. nih.govnih.gov

This combined experimental and theoretical approach has become a reliable standard for determining the absolute stereochemistry of chiral molecules, especially when crystallization is difficult. nih.govnih.gov For a molecule like this compound, this method would be highly applicable for confirming its stereochemical identity.

Computational and Theoretical Investigations of 2 Trifluoromethylpiperidine Sulfonyl Chloride

Electronic Structure and Reactivity Prediction

Understanding the electronic landscape of a molecule is fundamental to predicting its chemical behavior. Computational techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide a detailed picture of electron distribution and reactive sites.

Density Functional Theory (DFT) Calculations of Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. nih.gov For 2-trifluoromethylpiperidine sulfonyl chloride, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the lowest energy conformation (ground state).

The piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric strain. The positions of the trifluoromethyl group at the C2 position and the sulfonyl chloride group on the nitrogen atom can be either axial or equatorial. DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles for the most stable conformer. The strong electronegativity of the trifluoromethyl group is known to influence the electronic properties of adjacent rings. mdpi.comresearchgate.net The geometry around the sulfur atom in the sulfonyl chloride group is predicted to be a distorted tetrahedron. wikipedia.org

Table 1: Predicted Geometrical Parameters for this compound from Analogous Systems This table presents hypothetical, yet plausible, data based on known structural information for similar compounds, as direct experimental or computational data for the target molecule is not available in the cited literature.

ParameterPredicted ValueBasis of Prediction
S=O Bond Length~1.43 ÅTypical double bond character in sulfonyl chlorides. wikipedia.org
S-Cl Bond Length~2.05 ÅStandard single bond length in sulfonyl chlorides. wikipedia.org
S-N Bond Length~1.70 ÅTypical single bond length between sulfur and nitrogen.
C-F Bond Length~1.35 ÅCharacteristic C-F bond in trifluoromethyl groups.
O-S-O Bond Angle~120°Reflects the sp2 character of the S=O bonds.
Cl-S-N Bond Angle~105°Distorted tetrahedral geometry around sulfur.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties This table presents hypothetical data based on general principles of FMO theory applied to the structure of this compound.

PropertyPredicted CharacteristicImplication for Reactivity
HOMO EnergyRelatively lowReduced nucleophilicity due to the -CF3 group.
LUMO EnergyLowHigh electrophilicity, centered on the sulfur atom.
HOMO-LUMO GapModerately smallIndicates a reactive molecule.
LUMO LocalizationPrimarily on the S-Cl bondThe sulfur atom is the main site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is color-coded to represent different regions of electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. rsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry can also be used to map out the entire energy landscape of a chemical reaction, including the identification of transition states and the calculation of activation energy barriers.

Transition State Localization and Energy Barrier Calculations

Reactions of sulfonyl chlorides with nucleophiles, such as amines or alcohols, typically proceed through a nucleophilic substitution mechanism at the sulfur atom. cdnsciencepub.comscispace.com This can be modeled computationally to determine the precise pathway and energetics. The process involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. ucsb.edu

For the reaction of this compound with a generic nucleophile (e.g., ammonia), the transition state would likely involve a trigonal bipyramidal geometry around the sulfur atom, where the nucleophile is attacking and the chloride ion is the leaving group. cdnsciencepub.com By calculating the energies of the reactants, the transition state, and the products, the activation energy barrier for the reaction can be determined. A lower energy barrier corresponds to a faster reaction rate. The presence of the electron-withdrawing trifluoromethyl group is expected to further enhance the electrophilicity of the sulfur atom, potentially lowering the activation energy for nucleophilic attack compared to an unsubstituted piperidine sulfonyl chloride.

Solvation Models and Their Influence on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects through either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules in the calculation, which is computationally expensive.

A more common approach is to use an implicit solvation model, such as the Polarization Continuum Model (PCM). nih.gov In this model, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this medium, and the electrostatic interactions between the solute and the solvent are calculated. For reactions involving charged species or significant changes in dipole moment, such as the nucleophilic substitution on a sulfonyl chloride, the inclusion of a solvation model is crucial for obtaining accurate energy barriers and reaction profiles. The choice of solvent can influence the stability of the reactants, transition state, and products, thereby altering the reaction pathway. researchgate.net

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of this compound is primarily dictated by the interplay of steric and stereoelectronic effects involving the piperidine ring, the trifluoromethyl group, and the sulfonyl chloride moiety. Computational studies on analogous structures, such as piperidines bearing fluoro and trifluoromethyl substituents, provide a foundational understanding of the governing principles. researchgate.net

Preferred Conformations of the Piperidine Ring

The piperidine ring typically adopts a chair conformation to minimize torsional strain. For a 2-substituted piperidine, two principal chair conformations are possible: one with the substituent in an axial position and another with it in an equatorial position. The relative stability of these conformers is influenced by steric hindrance and stereoelectronic interactions.

In the case of 2-trifluoromethylpiperidine, computational investigations have shown that hyperconjugative and electrostatic effects play a significant role in determining the energetic ordering of its isomers. researchgate.net A notable stereoelectronic interaction is the anomeric effect, which involves the delocalization of the nitrogen lone pair into an adjacent antibonding orbital (σ*). This effect is most pronounced when the substituent is in the axial position and the N-H bond (or N-lone pair) is equatorial. researchgate.net However, the bulky trifluoromethyl group introduces a significant axial penalty due to 1,3-diaxial interactions, which can counteract the stabilizing anomeric effect. researchgate.net

A hypothetical conformational analysis of the two chair conformers of this compound is presented below, with relative energies estimated based on principles from related computational studies.

ConformerCF3 Group PositionRelative Energy (kcal/mol)Key Interactions
A Equatorial0.00Minimized steric strain, gauche interactions between CF3 and ring hydrogens.
B Axial> 2.01,3-diaxial interactions between CF3 and axial hydrogens, potential anomeric effect stabilization.

Note: The relative energy is a hypothetical value for illustrative purposes.

Influence of the Trifluoromethyl Group on Conformational Landscape and Reactivity

The trifluoromethyl group is a potent electron-withdrawing substituent with significant steric bulk. nih.govmdpi.com Its presence at the 2-position of the piperidine ring has profound stereoelectronic consequences that modulate both the conformational landscape and the reactivity of the molecule.

The strong inductive effect of the CF3 group decreases the electron density on the adjacent carbon atom and, to a lesser extent, on the nitrogen atom. This reduction in basicity at the nitrogen is a well-documented effect of fluorine substitution in piperidines. nih.gov The electron-withdrawing nature of the trifluoromethyl group also influences the strength of the anomeric effect. While the delocalization of the nitrogen lone pair into the σ* C-CF3 orbital could be considered, the high electronegativity of the fluorine atoms makes this interaction less favorable compared to delocalization into other σ* orbitals.

The steric demands of the CF3 group are considerable and generally disfavor the axial conformation. researchgate.net This steric hindrance can direct the approach of reagents in chemical reactions, leading to high levels of stereoselectivity. For instance, reactions involving the sulfonyl chloride group would likely occur from the face of the molecule opposite to the bulky trifluoromethyl group. The powerful electron-withdrawing properties of the trifluoromethyl group are also known to enhance the electrophilic character at cationic sites in related molecules, which could influence the reactivity of the sulfonyl chloride moiety. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting spectroscopic parameters with a high degree of accuracy. researchgate.netnih.govrsc.orgmasjaps.com These predictions can aid in the structural elucidation and characterization of novel compounds like this compound.

Computational NMR Chemical Shift and Coupling Constant Predictions

The prediction of NMR chemical shifts and coupling constants using DFT is a well-established methodology. nih.gov For organofluorine compounds, the prediction of 19F NMR chemical shifts is particularly useful. researchgate.netrsc.orgrsc.orgchemrxiv.org Various DFT functionals and basis sets have been benchmarked for their accuracy in predicting 19F NMR chemical shifts, with methods like ωB97XD/aug-cc-pvdz showing good performance. rsc.orgrsc.orgchemrxiv.org

For this compound, theoretical calculations would be expected to predict distinct chemical shifts for the fluorine, carbon, and hydrogen atoms depending on the conformational state of the molecule. The 19F chemical shift of the CF3 group would be particularly sensitive to its axial or equatorial orientation. Similarly, the 1H and 13C chemical shifts of the piperidine ring protons and carbons would differ between conformers.

Below is a hypothetical table of predicted NMR chemical shifts for the equatorial conformer of this compound, based on typical ranges observed for similar structural motifs.

NucleusPredicted Chemical Shift (ppm)
19F (CF3)-70 to -80
13C (CF3)120 to 125 (quartet due to JC-F)
13C (C2)55 to 65 (quartet due to JC-F)
1H (H2)3.5 to 4.5

Note: These are hypothetical values for illustrative purposes.

Spin-spin coupling constants (J-couplings) are also predictable and provide valuable information about dihedral angles, which can help in confirming the preferred conformation.

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) can be simulated from the harmonic vibrational frequencies calculated using DFT. masjaps.comresearchgate.net These simulations are instrumental in assigning the vibrational modes of complex molecules. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods.

For this compound, the simulated IR and Raman spectra would be expected to show characteristic vibrational modes for the key functional groups. The strong symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group would appear in the range of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The C-F stretching modes of the trifluoromethyl group would be expected to produce strong absorptions in the 1100-1300 cm⁻¹ region. The various C-H and C-N stretching and bending vibrations of the piperidine ring would also be present.

A table of predicted characteristic vibrational frequencies for this compound is presented below.

Vibrational ModePredicted Frequency Range (cm⁻¹)
S=O asymmetric stretch1370 - 1400
S=O symmetric stretch1180 - 1210
C-F stretches1100 - 1300
C-N stretch1000 - 1100
S-Cl stretch500 - 600

Note: These are hypothetical values for illustrative purposes based on known ranges for these functional groups.

Future Directions and Emerging Research Avenues for 2 Trifluoromethylpiperidine Sulfonyl Chloride

Development of Unprecedented Synthetic Transformations

The reactivity of the sulfonyl chloride functional group is well-established, typically involving reactions with nucleophiles to form sulfonamides, sulfonates, and other related structures. mdpi.comnih.gov Future research will likely focus on leveraging the specific steric and electronic properties of the 2-trifluoromethylpiperidine moiety to drive novel and selective synthetic transformations.

Emerging research could explore:

Late-Stage Functionalization: The development of methods for the selective activation of sulfonamides derived from 2-trifluoromethylpiperidine sulfonyl chloride could enable late-stage modification of complex molecules. nih.gov This approach would allow for the direct conversion of a robust sulfonamide linkage back into a reactive sulfonyl chloride or a related electrophile, facilitating the diversification of drug candidates and agrochemicals.

Asymmetric Catalysis: The chiral nature of the 2-trifluoromethylpiperidine scaffold could be exploited in the design of new ligands for asymmetric catalysis. By synthesizing derivatives where the sulfonyl group is used to coordinate with a metal center, the steric bulk of the piperidine (B6355638) ring could influence the stereochemical outcome of catalytic reactions.

Novel Cyclization Strategies: The compound could serve as a precursor in intramolecular cyclization reactions to build complex heterocyclic systems. For example, intramolecular condensation or aza-Michael reactions involving derivatives of the piperidine ring could lead to the formation of novel bicyclic or tricyclic structures with potential pharmaceutical applications. mdpi.com

Exploration in Flow Chemistry and Microreactor Methodologies

The adoption of flow chemistry and microreactor technology in the pharmaceutical and fine chemical industries is rapidly growing due to advantages such as enhanced safety, improved heat and mass transfer, and ease of scalability. scispace.comresearchgate.net The application of this technology to reactions involving this compound represents a significant area for future investigation.

Key research directions include:

Telescoped Synthesis: Designing multi-step, continuous flow sequences where this compound is generated and consumed in situ without isolation. nih.govdurham.ac.uk This "telescoped" approach minimizes manual handling of the reactive sulfonyl chloride intermediate, improving process efficiency and safety.

Reaction Optimization and Automation: Utilizing automated flow systems to rapidly screen and optimize reaction conditions (e.g., temperature, pressure, residence time, and stoichiometry) for sulfonamide or sulfonate ester formation. illinois.edu This high-throughput approach can accelerate the discovery of ideal process parameters, which is often time-consuming in traditional batch chemistry. scispace.com

Handling of Hazardous Reactions: Flow reactors provide a safer environment for handling potentially exothermic or hazardous reactions, such as those involving highly reactive nucleophiles with the sulfonyl chloride. The small reaction volumes and high surface-area-to-volume ratio in microreactors allow for superior temperature control, mitigating the risk of thermal runaways. nih.gov

Parameter Batch Chemistry Flow Chemistry/Microreactors Potential Advantage for this compound
Scaling Re-optimization often required"Numbering-up" or longer run timesFaster transition from lab-scale synthesis to production. scispace.com
Heat Transfer Limited by vessel surface areaHigh surface-area-to-volume ratioImproved safety and control over exothermic sulfonylation reactions. illinois.edu
Mixing Dependent on stirring efficiencyEfficient and rapid diffusive mixingHigher consistency and yields in product formation.
Safety Large volumes of reagentsSmall, contained volumesReduced risk when handling the reactive sulfonyl chloride intermediate. nih.gov

Integration into Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on the study of non-covalent interactions that govern molecular assembly and recognition. The distinct electronic properties of the trifluoromethyl group and the hydrogen-bonding capabilities of sulfonamide derivatives make this compound an intriguing building block for supramolecular systems.

Future studies could investigate:

Host-Guest Chemistry: Designing macrocyclic hosts that can selectively bind guests through a combination of hydrogen bonding to the sulfonamide moiety and fluorine-based interactions (e.g., F···H or F···π) with the trifluoromethyl group.

Self-Assembling Systems: Exploring how sulfonamide derivatives of 2-trifluoromethylpiperidine can self-assemble into higher-order structures like gels, fibers, or liquid crystals. The directionality of hydrogen bonds and the steric influence of the piperidine ring would be key factors in controlling the resulting assemblies.

Anion Recognition: The electron-withdrawing nature of the sulfonyl and trifluoromethyl groups can create an electron-deficient environment, making derivatives of this compound potential candidates for anion sensors or receptors, where the sulfonamide N-H group acts as a hydrogen bond donor to bind anions.

Advanced Computational Strategies for Predictive Chemical Properties

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and reactivity of molecules before their synthesis. Applying these strategies to this compound and its derivatives can guide experimental work and provide deeper mechanistic insights.

Emerging computational research avenues include:

Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) to model transition states for reactions involving the sulfonyl chloride group. researchgate.net Such calculations could predict the regioselectivity and stereoselectivity of reactions, explaining how the 2-trifluoromethylpiperidine scaffold influences reactivity.

Prediction of Physicochemical Properties: Employing quantitative structure-property relationship (QSPR) models to predict properties like solubility, lipophilicity (logP), and metabolic stability for libraries of virtual compounds derived from this compound. This can help prioritize synthetic targets in drug discovery programs.

Modeling Supramolecular Interactions: Using molecular dynamics simulations to study the assembly of derivatives in solution. These simulations can provide detailed information on the specific non-covalent interactions, such as hydrogen bonds and halogen bonds, that stabilize supramolecular structures. mdpi.com

Computational Method Application Area Predicted Property/Insight
Density Functional Theory (DFT)Reaction ModelingTransition state energies, activation barriers, reaction pathways. researchgate.net
Molecular Dynamics (MD)Supramolecular AssemblyStability of host-guest complexes, self-assembly behavior.
QSPR/Machine LearningProperty PredictionSolubility, logP, binding affinity, metabolic stability.

Role in the Advancement of Sustainable Chemical Processes and Methodologies

Green chemistry principles emphasize the development of chemical processes that are environmentally benign, safe, and efficient. Future research on this compound will likely be guided by these principles.

Key areas for sustainable advancement are:

Development of Greener Synthetic Routes: Investigating synthetic routes to sulfonyl chlorides and their derivatives that avoid toxic reagents and solvents. For instance, recent advancements have shown the synthesis of sulfonyl fluorides (a related functional group) from thiols in water, a method that minimizes organic solvent waste. digitellinc.comosaka-u.ac.jpasiaresearchnews.com Similar strategies could be adapted for sulfonyl chlorides.

Catalytic Approaches: Replacing stoichiometric reagents with catalytic alternatives in reactions involving the sulfonyl chloride. This reduces waste and improves atom economy, a core principle of green chemistry.

Water-Based Chemistry: Exploring the use of water as a solvent for reactions of this compound. While sulfonyl chlorides are generally water-sensitive, the use of surfactant-based catalytic systems can enable such transformations, significantly improving the environmental profile of the synthesis. digitellinc.com

Q & A

Q. What are the standard synthetic protocols for preparing 2-trifluoromethylpiperidine sulfonyl chloride?

The most common method involves a chlorine-fluorine exchange reaction starting from the corresponding sulfonyl chloride precursor. Potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6 ether in acetonitrile is widely used to enhance reaction efficiency. This approach avoids the use of highly toxic reagents like chlorosulfuric acid . For water-sensitive substrates, anhydrous conditions with KF and nitrile solvents are recommended to minimize side reactions .

Q. How should researchers handle and stabilize this compound during experiments?

Due to its high electrophilicity, the compound is prone to nucleophilic attack and hydrolysis. Store it under inert conditions (e.g., argon or nitrogen atmosphere) at low temperatures (–20°C). Use aprotic solvents (e.g., acetonitrile, DCM) to reduce decomposition. Always conduct reactions in a fume hood, and avoid prolonged exposure to moisture or basic conditions .

Q. What characterization techniques are optimal for verifying the purity and structure of this compound?

Use 1^1H and 19^{19}F NMR to confirm the trifluoromethyl group and sulfonyl chloride moiety. Mass spectrometry (HRMS or ESI-MS) can validate molecular weight. FT-IR is useful for detecting the S=O and S-Cl stretching vibrations (1350–1200 cm1^{-1}). For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .

Advanced Research Questions

Q. How can selectivity challenges in reactions involving this compound be mitigated?

The sulfonyl chloride group’s high reactivity often leads to non-selective nucleophilic substitution. Strategies include:

  • Temporal control : Use slow-addition techniques for nucleophiles to minimize competing reactions.
  • Catalytic systems : Palladium-catalyzed methods (e.g., SO2_2 insertion) improve regioselectivity in complex molecule synthesis .
  • Protecting groups : Temporarily block reactive sites (e.g., amines) with tert-butoxycarbonyl (Boc) groups before sulfonylation .

Q. How do fluorination methods (KF vs. DAST) affect the yield and scalability of sulfonyl chloride derivatives?

KF with crown ethers is cost-effective and scalable, achieving >80% yields in nitrile solvents. However, DAST (diethylaminosulfur trifluoride) offers higher reactivity for sterically hindered substrates but is expensive, moisture-sensitive, and generates hazardous byproducts. Contradictions in literature yields often stem from substrate-specific reactivity and solvent choice. For industrial applications, KF-based systems are preferred, while DAST is reserved for small-scale, low-water-tolerance syntheses .

Q. What methodologies optimize the synthesis of sulfonamide derivatives from this compound?

Key steps include:

  • Nucleophile activation : Use tertiary amines (e.g., triethylamine) to deprotonate amines or alcohols, enhancing nucleophilicity.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction rates but require careful temperature control (0–25°C) to avoid decomposition.
  • Workup protocols : Quench excess sulfonyl chloride with ice-cold water and extract products with ethyl acetate to isolate sulfonamides efficiently .

Q. What are the mechanistic implications of using phase-transfer catalysts in sulfonyl fluoride synthesis?

18-Crown-6 ether facilitates fluoride ion solvation in aprotic media, increasing nucleophilicity and reaction rates. The catalyst stabilizes the transition state during the S-Cl to S-F exchange, reducing activation energy. This is critical for substrates with electron-withdrawing groups (e.g., trifluoromethyl), which otherwise resist fluorination .

Data Contradiction Analysis

Q. Why do reported yields for sulfonyl fluoride synthesis vary across studies?

Discrepancies arise from:

  • Substrate electronic effects : Electron-deficient aryl sulfonyl chlorides (e.g., nitro-substituted) react faster with KF than electron-rich analogs.
  • Catalyst loading : Crown ether concentrations >10 mol% can inhibit reactions due to ion-pair disruption.
  • Moisture content : Trace water in KF or solvents hydrolyzes sulfonyl chlorides, reducing yields. Consistently anhydrous conditions are essential for reproducibility .

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